2-Chloromandelic Acid Methyl Ester
Description
Significance of 2-Chloromandelic Acid Methyl Ester as a Chiral Building Block
Chiral building blocks are fundamental components in asymmetric synthesis, a field of chemistry focused on the selective production of one enantiomer of a chiral molecule over the other. The specific spatial orientation of atoms in a chiral molecule can dramatically influence its biological activity and physical properties. This compound, with its chiral center at the α-carbon, serves as a versatile starting material for the synthesis of a variety of more complex chiral molecules.
Role in the Synthesis of Chiral Pharmaceuticals (e.g., (S)-Clopidogrel Precursor)
One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of the antiplatelet drug, (S)-Clopidogrel. nih.govtandfonline.comunisa.itrsc.org Clopidogrel is administered as a single enantiomer, (S)-Clopidogrel, as the (R)-enantiomer is not therapeutically active. The synthesis of enantiomerically pure (S)-Clopidogrel often involves the use of (R)-2-chloromandelic acid or its methyl ester derivative. tandfonline.comnih.gov
Several synthetic routes to Clopidogrel utilize (R)-2-chloromandelic acid methyl ester. For instance, one approach involves the asymmetric reduction of methyl o-chlorobenzoylformate to produce methyl (R)-o-chloromandelate with a high enantiomeric excess. rsc.org Another method describes the asymmetric hydrolysis of racemic this compound using microorganisms to yield (R)-2-chloromandelic acid, which can then be esterified. tandfonline.comnih.gov The (S)-enantiomer of o-chlorophenylglycine methyl ester, another crucial intermediate for Clopidogrel, can be synthesized from (S)-2-chloromandelic acid. rug.nlpatsnap.com
The following table summarizes some of the reported methods for the synthesis of Clopidogrel precursors involving this compound:
| Precursor | Starting Material | Method | Key Features |
| Methyl (R)-2-chloromandelate | Methyl-2-chlorobenzoylformate | Asymmetric reduction using Saccharomyces cerevisiae | Achieved 100% conversion and 96.1% enantiomeric excess (ee). nih.gov |
| (R)-2-Chloromandelic acid | Racemic this compound | Asymmetric hydrolysis using Exophiala dermatitidis | Produced (R)-2-chloromandelic acid with an optical purity of 97% ee. tandfonline.comnih.gov |
| Methyl (R)-o-chloromandelate | Methyl o-chlorobenzoylformate | Asymmetric reduction with recombinant E. coli | Yielded the product in >99% ee. rsc.org |
Broader Utility in Enantioselective Synthesis of Fine Chemicals
Beyond its role in pharmaceutical synthesis, this compound and its parent acid are valuable in the broader context of enantioselective synthesis of fine chemicals. researchgate.net Chiral mandelic acid derivatives are recognized as useful building blocks and chiral solvating agents. unisa.itnih.gov The presence of the chlorine atom on the phenyl ring provides a handle for further chemical modifications, expanding its utility in creating a diverse range of chiral molecules. The principles of using chiral building blocks like this compound are central to creating enantiomerically pure products in various chemical industries. nih.govsigmaaldrich.com
Academic Challenges in Accessing Enantiopure this compound
The production of enantiomerically pure compounds is a persistent challenge in synthetic chemistry. For this compound, obtaining a single enantiomer in high purity is crucial for its subsequent applications, yet it is fraught with methodological difficulties.
Importance of Stereochemical Purity in Downstream Applications
The stereochemical purity of a chiral building block directly impacts the purity of the final product. In the synthesis of pharmaceuticals like Clopidogrel, using an enantiomerically impure starting material would lead to a mixture of stereoisomers in the final drug product. This is highly undesirable as different enantiomers can have different pharmacological effects, and in some cases, one enantiomer can be inactive or even harmful. libretexts.orglibretexts.org Therefore, stringent control over the stereochemistry of intermediates like this compound is a critical aspect of drug development and manufacturing.
Overview of Methodological Challenges in Racemic Resolution and Asymmetric Synthesis
The synthesis of this compound typically results in a racemic mixture, which is a 50:50 mixture of both enantiomers. libretexts.orglibretexts.org Separating these enantiomers, a process known as resolution, is a significant challenge because enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.
Racemic Resolution:
Classical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques like crystallization. libretexts.orglibretexts.org For 2-chloromandelic acid, resolution has been attempted using chiral amines. researchgate.net However, this method can be tedious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.orglibretexts.org Other techniques for the resolution of mandelic acid derivatives include enzymatic kinetic resolution and chiral chromatography. tandfonline.comresearchgate.netresearchgate.netresearchgate.net For example, lipase-catalyzed transesterification has been used for the enantioselective resolution of (R,S)-2-chloromandelic acid. researchgate.net
Asymmetric Synthesis:
An alternative to resolution is asymmetric synthesis, which aims to directly produce one enantiomer over the other. du.ac.in This can be achieved using chiral catalysts or auxiliaries. For this compound, methods like the asymmetric reduction of the corresponding ketoester have been developed. nih.govrsc.org These methods often employ enzymes or chiral organocatalysts to achieve high enantioselectivity. unisa.itnih.gov While asymmetric synthesis can be highly effective, the development of efficient and selective catalysts remains an active area of research. Challenges include catalyst cost, reaction conditions, and achieving consistently high enantiomeric excess. nih.govacs.org
The following table provides a comparison of the challenges associated with these two main approaches:
| Method | Advantages | Disadvantages |
| Racemic Resolution | Can utilize readily available racemic starting materials. | Often requires stoichiometric amounts of expensive resolving agents. Can be a low-yield process due to the discarding of the unwanted enantiomer. Separation of diastereomers can be difficult. libretexts.orglibretexts.org |
| Asymmetric Synthesis | Can theoretically provide a 100% yield of the desired enantiomer. Avoids the separation of enantiomers. | Requires the development of highly selective and active chiral catalysts or reagents. Optimization of reaction conditions can be complex. du.ac.in |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGBVQQIQSQED-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457939 | |
| Record name | Methyl (S)-o-Chloromandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32345-60-1 | |
| Record name | Methyl (S)-o-Chloromandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloromandelic Acid Methyl Ester and Its Enantiomers
Chemical Synthesis Approaches
Direct Esterification of 2-Chloromandelic Acid
A straightforward method for preparing racemic 2-chloromandelic acid methyl ester is the direct esterification of 2-chloromandelic acid. This reaction is typically carried out by heating the carboxylic acid in methanol (B129727) with an acid catalyst. For instance, racemic methyl 2-chloromandelate can be synthesized by reacting 2-chloromandelic acid with methanol in the presence of 35% hydrochloric acid at 75°C for 3 hours. google.com The Fischer esterification, a classic organic reaction, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, existing in an equilibrium that can be driven towards the ester product by using an excess of the alcohol and removing the water formed during the reaction. masterorganicchemistry.com
Asymmetric Reduction of Methyl 2-Chlorobenzoylformate
The enantioselective synthesis of this compound can be achieved through the asymmetric reduction of methyl 2-chlorobenzoylformate. This method involves the use of chiral catalysts or reagents to stereoselectively reduce the ketone group of the starting material to a hydroxyl group, yielding an optically active product.
One approach involves the use of chiral NAD(P)H model compounds. For example, the asymmetric reduction of methyl benzoylformate using N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide or its 4-(S)-methyl isomer can produce methyl mandelate (B1228975) in high optical (97% ee) and chemical yields. rsc.org While this example uses methyl benzoylformate, similar principles can be applied to the synthesis of this compound.
Another strategy employs metal-catalyzed asymmetric transfer hydrogenation. Ruthenium(II) complexes, such as (R,R)-Teth-TsDPEN-Ru(II), have been used for the asymmetric transfer hydrogenation of α-alkyl-β-ketoaldehydes, achieving excellent enantioselectivities (>99% ee) through a dynamic kinetic resolution process. mdpi.com This highlights the potential of such catalytic systems for the asymmetric synthesis of related chiral alcohols like this compound.
Development of Chemoenzymatic Strategies
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. These methods can involve a sequence of chemical and enzymatic steps to produce the desired enantiomerically pure compound. nih.gov For instance, a one-pot sequential chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols by combining a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction, resulting in high yields and enantiomeric excess (up to 99%). nih.gov
In the context of this compound, a chemoenzymatic approach could involve the chemical synthesis of the racemic ester followed by an enzymatic resolution to separate the enantiomers. Alternatively, an enzymatic reduction of a precursor like methyl 2-chlorobenzoylformate can be integrated into a multi-step chemical sequence.
Biocatalytic Synthesis and Transformation Pathways
Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.
Enzyme-Mediated Asymmetric Hydrolysis
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In the case of this compound, this can be achieved through the stereospecific hydrolysis of the racemic ester using an esterase or lipase (B570770). google.com The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the unreacted ester and the newly formed acid, both in enantiomerically enriched forms.
For example, the enantioselective resolution of (R,S)-2-chloromandelic acid has been performed through irreversible transesterification catalyzed by lipase AK in an organic solvent, using vinyl acetate (B1210297) as the acyl donor. nih.gov By optimizing conditions such as solvent, temperature, and water content, a high conversion of the (R)-enantiomer (≥98.85%) and a high enantiomeric excess of the remaining (S)-acid (≥98.15%) were achieved. nih.gov
Another study describes the use of lipases or lipase-producing microorganisms to stereospecifically hydrolyze racemic 2-chloromandelic acid ester in an aqueous or organic phase. google.comgoogle.com This process yields optically active 2-chloromandelic acid and the unreacted, optically active ester. The optically active ester can then be hydrolyzed to the corresponding acid without loss of optical purity. google.com
The bioreduction of methyl o-chlorobenzoylformate using a carbonyl reductase from Candida glabrata (CgKR1) in recombinant E. coli cells has also proven highly effective. researchgate.net This whole-cell biocatalyst can convert high concentrations of the substrate (up to 500 g/L) to optically pure methyl (R)-o-chloromandelate with an isolated yield of 88% and >99% ee, demonstrating significant potential for industrial-scale production. researchgate.net
| Method | Starting Material | Catalyst/Enzyme | Product | Key Findings | Reference |
| Direct Esterification | 2-Chloromandelic Acid | HCl | Racemic this compound | Reaction at 75°C for 3 hours in methanol. | google.com |
| Asymmetric Reduction | Methyl Benzoylformate | Chiral NAD(P)H Model Compound | Methyl Mandelate | 97% optical yield, quantitative chemical yield. | rsc.org |
| Asymmetric Transfer Hydrogenation | α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | anti-2-Benzyl-1-phenylpropane-1,3-diols | >99% ee, good yields (41-87%). | mdpi.com |
| Esterase-Catalyzed Kinetic Resolution | Racemic 2-Chloromandelic Acid | Lipase AK | (S)-2-Chloromandelic Acid | ≥98.15% ee for the acid, ≥98.85% conversion of the (R)-ester. | nih.gov |
| Bioreduction | Methyl o-Chlorobenzoylformate | Carbonyl Reductase (CgKR1) | Methyl (R)-o-chloromandelate | 88% isolated yield, >99% ee at 500 g/L substrate concentration. | researchgate.net |
Specificity and Enantioselectivity Profiling of Esterases (e.g., EstE from Exophiala dermatitidis)
Esterases have been effectively utilized for the kinetic resolution of racemic this compound through enantioselective hydrolysis. A notable example is the esterase EstE, isolated from the microorganism Exophiala dermatitidis NBRC6857. This enzyme demonstrates the ability to asymmetrically hydrolyze racemic this compound (CMM) to produce (R)-2-chloromandelic acid (R-CM) with a high optical purity of 97% enantiomeric excess (ee). nih.gov
The gene encoding for EstE, designated estE, has been successfully isolated and overexpressed in Escherichia coli JM109. This recombinant approach significantly enhances the catalytic activity, with the engineered E. coli cells showing a 553-fold higher activity than the original E. dermatitidis strain. nih.gov Under optimized conditions, using the recombinant E. coli cells, a 49% conversion rate and an optical purity of 97% ee for R-CM were achieved from a 10% CMM solution. nih.gov The optimal reaction conditions for the purified EstE enzyme were found to be a temperature of 30°C and a pH of 7.0. nih.gov
Further advancements in this area include the use of a recombinant BioH esterase in a biocatalytic dynamic kinetic resolution process. This method, performed at a pH of 7-8, utilizes the recombinant esterase in conjunction with a recombinant mandelic acid racemase to transform racemic o-chloromandelic acid methyl ester into the R-enantiomer. google.com
Table 1: Enantioselective Hydrolysis of Racemic this compound using Esterases
| Enzyme | Source Organism | Product | Enantiomeric Excess (ee) | Conversion Rate | Optimal pH | Optimal Temperature |
|---|---|---|---|---|---|---|
| EstE | Exophiala dermatitidis NBRC6857 | (R)-2-Chloromandelic acid | 97% nih.gov | 49% nih.gov | 7.0 nih.gov | 30°C nih.gov |
| Recombinant BioH Esterase (with racemase) | Recombinant | (R)-o-Chloromandelic acid methyl ester | Not specified | Not specified | 7-8 google.com | Not specified |
Nitrilase-Catalyzed Hydrolysis of 2-Chloromandelonitrile
Nitrilases offer a direct route to chiral carboxylic acids from the corresponding nitriles. The nitrilase from Alcaligenes faecalis ECU0401 has been identified as an arylacetonitrilase capable of hydrolyzing 2-chloromandelonitrile into the corresponding acid. researchgate.net To enhance the efficiency of this whole-cell biocatalyst, cell permeabilization techniques have been optimized. Treatment with cetyltrimethylammonium bromide (CTAB) was found to significantly increase the nitrilase activity. researchgate.net
In another approach, resting cells of Aureobacterium testaceum (IAM 1561) were used for the production of R(-)-2-chloromandelic acid from racemic 2-chloromandelonitrile. In a reaction conducted at 30°C and pH 7.5, a yield of 89% of 2-chloromandelic acid was achieved. google.com The optical purity of the resulting 2-chloromandelic acid was determined to be 98.2% ee. google.com Furthermore, research has pointed to a nitrilase from Labrenzia aggregata for the efficient deracemization of o-chloromandelonitrile to produce (R)-o-chloromandelic acid. exaly.com The enantioselective hydrolysis of racemic mandelonitriles, including the o-chloro derivative, is a recognized biocatalytic strategy. mdpi.com
Table 2: Nitrilase-Catalyzed Synthesis of 2-Chloromandelic Acid
| Nitrilase Source | Substrate | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Alcaligenes faecalis ECU0401 | 2-Chloromandelonitrile | 2-Chloromandelic acid | Not specified | Not specified |
| Aureobacterium testaceum (IAM 1561) | R,S-2-Chloromandelonitrile | R(-)-2-Chloromandelic acid | 89% google.com | 98.2% google.com |
| Labrenzia aggregata | o-Chloromandelonitrile | (R)-o-Chloromandelic acid | Not specified | Not specified |
Hydroxynitrile Lyase-Mediated Asymmetric Hydrocyanation of 2-Chlorobenzaldehyde
Hydroxynitrile lyases (HNLs) catalyze the asymmetric addition of hydrogen cyanide to aldehydes, providing an enantioselective route to cyanohydrins. A hydroxynitrile lyase from the millipede Parafontaria laminata (PlamHNL) has been shown to catalyze the synthesis of (R)-2-chloromandelonitrile from 2-chlorobenzaldehyde. acs.org This product serves as a precursor for (R)-2-mandelic acid. acs.org
To improve the catalytic performance of PlamHNL, protein engineering techniques have been employed. A mutant variant, N85Y, was developed that exhibited enhanced enantioselectivity in the synthesis of (R)-2-chloromandelonitrile. acs.org Under optimized conditions at a low pH of 3.5, the N85Y mutant achieved a 91% conversion with an impressive 98.2% ee. acs.orgresearchgate.net This was a significant improvement over the wild-type enzyme, which yielded 76% conversion with 90% ee under the same conditions. acs.orgresearchgate.net
Table 3: Asymmetric Synthesis of (R)-2-Chloromandelonitrile using Hydroxynitrile Lyase (PlamHNL)
| Enzyme Variant | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Optimal pH |
|---|---|---|---|---|---|
| Wild Type | 2-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile | 76% acs.org | 90% acs.org | 3.5 acs.orgresearchgate.net |
| N85Y Mutant | 2-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile | 91% acs.org | 98.2% acs.org | 3.5 acs.orgresearchgate.net |
Carbonyl Reductase and Glucose Dehydrogenase Applications in Asymmetric Reduction for (R)-2-Chloromandelic Acid Methyl Ester Production
The asymmetric reduction of α-keto esters is a key strategy for producing chiral α-hydroxy esters. This transformation is often accomplished using a carbonyl reductase, with a coupled dehydrogenase system for cofactor regeneration. The preparative biocatalytic synthesis of (R)-2-chloromandelic acid methyl ester has been achieved through such a system. researchgate.net
While specific details on the exact carbonyl reductase are not always provided, the general principle involves the stereoselective reduction of a precursor like methyl 2-(2-chlorophenyl)-2-oxoacetate. These enzymatic systems often utilize a glucose dehydrogenase (GDH) to regenerate the necessary NADPH or NADH cofactor, making the process more cost-effective and suitable for larger-scale applications. researchgate.net The use of whole-cell biocatalysts is advantageous as they contain the necessary cofactor regeneration machinery, simplifying the process and enhancing sustainability. researchgate.net
Lipase-Mediated Transesterification for Enantioselective Resolution of this compound (e.g., Candida antarctica lipase A)
Lipases are versatile biocatalysts for the enantioselective resolution of racemic esters via transesterification. Candida antarctica lipase A (CAL-A) has been identified as a highly effective enzyme for the resolution of methyl 2-chloromandelate. researchgate.net In a solvent-free system, CAL-A demonstrated high enantioselectivity and reaction rates, preferentially acting on the (S)-enantiomer. This process allows for the production of methyl (R)-2-chloromandelate in an enantiomerically pure form (>99% ee) with a 41% yield. researchgate.net A significant advantage of this system is the stability of CAL-A, which maintained its catalytic activity over 13 repeated cycles without a substantial loss in enantioselectivity. researchgate.net
Similarly, lipase AK has been used for the enantioselective resolution of (R,S)-2-chloromandelic acid through irreversible transesterification with vinyl acetate as the acyl donor. nih.gov By optimizing reaction conditions such as solvent, temperature, and substrate ratio, a high conversion of (R)-2-ClMA (≥98.85%) and a high enantiomeric excess of the remaining substrate (≥98.15%) were achieved. nih.gov
Table 4: Lipase-Mediated Resolution of 2-Chloromandelic Acid and its Methyl Ester
| Lipase | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) | Yield/Conversion |
|---|---|---|---|---|---|
| ***Candida antarctica* lipase A (CAL-A)** | Methyl 2-chloromandelate | Not specified (solvent-free) | Methyl (R)-2-chloromandelate | >99% researchgate.net | 41% yield researchgate.net |
| Lipase AK | (R,S)-2-Chloromandelic acid | Vinyl acetate | (S)-2-Chloromandelic acid ester | ≥98.15% (substrate) nih.gov | ≥98.85% conversion of (R)-isomer nih.gov |
Advances in Reaction Conditions and Catalytic Systems for this compound Synthesis
Recent advancements in the synthesis of this compound have focused on optimizing reaction conditions and developing novel catalytic systems to improve efficiency, selectivity, and sustainability. The shift towards biocatalysis and green chemistry principles is evident in the development of these new methodologies. researchgate.net
One significant area of progress is the use of dynamic kinetic resolution (DKR). A biocatalytic DKR process has been developed for preparing (R)-o-chloromandelic acid methyl ester. This system employs a combination of a recombinant racemase and a recombinant esterase, which can be used as purified enzymes or as whole genetically engineered cells. google.com This approach overcomes the 50% theoretical yield limit of conventional kinetic resolution.
In the realm of transesterification, research has explored various catalytic systems beyond enzymes. While much of the literature focuses on biodiesel production, the principles can be applied to other transesterification reactions. jbiochemtech.commdpi.com Heterogeneous solid catalysts, such as alkali-doped oxides (e.g., MgO-based) and titanium-based catalysts, offer advantages like high thermal stability, ease of recovery, and reusability. researchgate.net For instance, zinc-based catalysts are effective in facilitating ester-exchange reactions in heterogeneous systems, which simplifies downstream processing. researchgate.net The development of novel catalysts, including those based on silica (B1680970) and supported metal oxides, continues to be an active area of research to enhance catalytic activity and yield in transesterification processes.
Process optimization is another key aspect of recent advances. This involves a systematic investigation of reaction parameters—such as temperature, pH, solvent, substrate and catalyst concentration, and reaction time—to maximize yield and enantioselectivity. nih.gov Modeling and simulation have become powerful tools for understanding reaction kinetics and optimizing these parameters, as demonstrated in the lipase-catalyzed resolution of (R,S)-2-chloromandelic acid. nih.gov
Biocatalyst Discovery, Engineering, and Mechanistic Studies Relevant to 2 Chloromandelic Acid Methyl Ester Synthesis
Screening and Identification of Novel Microorganisms and Enzymes for Bioconversion of 2-Chloromandelic Acid Methyl Ester
The production of enantiomerically pure this compound relies on the identification of effective biocatalysts capable of discriminating between enantiomers or stereoselectively converting a prochiral precursor. The primary enzymes explored for this purpose include lipases, esterases, and nitrilases, sourced from a diverse range of microorganisms. nih.gov
Enzymatic syntheses for mandelic acid analogues generally employ methods such as nitrile hydrolysis by nitrilases, ester hydrolysis or esterification by lipases and esterases, and ketone reduction by dehydrogenases. nih.gov Nitrilases, found in bacteria, fungi, and yeasts, are particularly noteworthy for their ability to hydrolyze nitriles directly to the corresponding carboxylic acids. researchgate.netresearchgate.net For instance, the dynamic kinetic resolution of mandelonitrile (B1675950) and its analogues using nitrilases can yield high concentrations of (R)-mandelic acid or (R)-2-chloromandelic acid with excellent enantiomeric excess (e.e.). nih.gov
Lipases are also extensively screened for their utility. A study on the kinetic resolution of racemic (R,S)-2-chloromandelic acid utilized lipase (B570770) AK from Pseudomonas fluorescens for an enantioselective transesterification reaction, demonstrating its potential for producing the optically pure acid, which can then be esterified. nih.gov
Whole-cell biocatalysts are another critical area of discovery. The yeast Saccharomyces cerevisiae has been identified as an effective microorganism for the enantioselective synthesis of methyl (R)-2-chloromandelate through the reduction of its precursor, methyl-2-chlorobenzoylformate. nih.gov The use of whole cells is advantageous as they contain all the necessary enzymes and cofactors for the biotransformation. nih.govchemrxiv.org
The table below summarizes various enzymes and their roles in synthesizing 2-chloromandelic acid and its precursors.
Interactive Data Table: Enzymes Screened for 2-Chloromandelic Acid and Analogue Synthesis
| Enzyme Class | Specific Enzyme | Source Organism | Reaction Type | Substrate | Product |
|---|---|---|---|---|---|
| Lipase | Lipase AK | Pseudomonas fluorescens | Transesterification | (R,S)-2-Chloromandelic Acid | (S)-2-Chloromandelic acid acetate (B1210297) |
| Esterase | BioH | Escherichia coli | Hydrolysis | Methyl (R,S)-o-chloromandelate | (R)-o-Chloromandelic Acid |
| Nitrilase | Arylacetonitrilase | Pseudomonas fluorescens EBC191 | Hydrolysis | (R,S)-2-Chloromandelonitrile | (R)-2-Chloromandelic Acid |
Directed Evolution and Rational Design of Biocatalysts for Improved Performance
While screening identifies promising biocatalysts, their native properties are often suboptimal for industrial applications. nih.gov Protein engineering techniques, such as directed evolution and rational design, are employed to enhance specific enzymatic characteristics like activity, selectivity, and stability. dtic.milnih.gov
A significant challenge in the biocatalytic production of this compound is achieving high enantioselectivity. nih.gov Rational design, which relies on understanding the enzyme's structure and mechanism, allows for targeted modifications. mpg.de
A notable example is the engineering of the esterase BioH from Escherichia coli to improve its enantioselectivity in the hydrolysis of methyl (R,S)-o-chloromandelate. nih.gov The goal was to preferentially obtain methyl (R)-o-chloromandelate by selectively hydrolyzing the (S)-enantiomer. nih.gov Based on molecular modeling of the enzyme's active site, key amino acid residues were identified and mutated. By fine-tuning the steric and electronic interactions between the enzyme and the substrate enantiomers, a triple mutant (L123V/L181A/L207F) was created. This engineered enzyme exhibited a remarkable increase in enantioselectivity (E-value) towards methyl (S)-o-chloromandelate, from 3.3 for the wild-type to 73.4 for the mutant. nih.gov
Interactive Data Table: Enhanced Enantioselectivity of Esterase BioH Mutants
| Enzyme Variant | Mutations | Enantioselectivity (E-value) towards S-CMM |
|---|---|---|
| Wild Type | None | 3.3 |
Data sourced from a study on the rational design of esterase BioH. nih.gov
Directed evolution, which mimics natural evolution in the laboratory, involves creating large libraries of enzyme variants through random mutagenesis and screening for desired improvements. nih.govresearchgate.net This approach has been successfully used to enhance lipase enantioselectivity for various chiral esters, providing a powerful tool for developing biocatalysts for 2-chloromandelic acid ester resolution. nih.gov
For a biocatalytic process to be economically viable, the enzyme must be stable under operational conditions and reusable over multiple cycles. Protein immobilization is a key strategy for enhancing stability. nih.gov By attaching an enzyme to a solid support, its structural rigidity can be increased, leading to greater thermal stability and resistance to organic solvents. nih.gov For example, covalent immobilization of enzymes like acylase onto aldehyde-based supports can be optimized to achieve higher thermal stability through multipoint covalent attachment. nih.gov
Rational design can also be used to predict and introduce stabilizing mutations. nih.gov In the case of lipase AK used for the resolution of (R,S)-2-chloromandelic acid, optimizing reaction conditions such as temperature and water content is crucial for maintaining its activity and stability. nih.gov Immobilizing this lipase would further improve its reusability in a large-scale process.
Whole-Cell Biocatalysis Development for Efficient Production of this compound Enantiomers
Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including lower preparation costs and the presence of intrinsic systems for cofactor regeneration. chemrxiv.orgresearchgate.netmdpi.com This approach has been successfully applied to the production of enantiomers of this compound.
A study demonstrated the efficient synthesis of methyl (R)-2-chloromandelate via the asymmetric reduction of methyl-2-chlorobenzoylformate using whole cells of the yeast Saccharomyces cerevisiae. nih.gov The process was optimized by varying parameters such as substrate concentration, biocatalyst amount, glucose concentration (as a source for cofactor regeneration), and pH. Under optimal conditions, the process achieved a complete conversion of the substrate with a high enantiomeric excess for the desired (R)-enantiomer. nih.gov
Interactive Data Table: Optimization of Methyl (R)-2-chloromandelate Synthesis using S. cerevisiae
| Parameter | Optimal Value | Result |
|---|---|---|
| Substrate Concentration | 17 g/L | 100% Conversion |
| Biocatalyst Concentration | 8 g/L | 96.1% Enantiomeric Excess (e.e.) |
| Glucose Concentration | 83 g/L |
Data from the optimization study of enantioselective synthesis using S. cerevisiae whole cells. nih.gov
Similarly, recombinant Escherichia coli cells have been engineered to express both a (R)-specific oxynitrilase and a nitrilase. researchgate.net These whole-cell systems can convert chlorinated benzaldehydes and cyanide into the corresponding optically pure (R)-2-chloromandelic acid, which can subsequently be esterified. nih.govresearchgate.net
Investigations into Enzyme Immobilization Techniques and Reactor Design for Continuous Production
To move from batch reactions to more efficient continuous production processes, investigations into enzyme immobilization and reactor design are essential. Immobilization facilitates catalyst recovery and reuse, prevents contamination of the product, and allows for implementation in various reactor configurations. nih.gov
Common immobilization techniques include:
Adsorption: Based on weak interactions (e.g., van der Waals forces) between the enzyme and a hydrophobic support. This method is simple but can be prone to enzyme leaching. nih.gov
Covalent Attachment: Involves forming strong, stable chemical bonds between the enzyme and the support material. This method minimizes leaching and can enhance enzyme stability. nih.govnih.gov
Entrapment: Encapsulating the enzyme within a porous matrix, such as a gel. chemrxiv.org
Cross-Linked Enzyme Aggregates (CLEAs): A carrier-free method where enzyme molecules are cross-linked together. This technique has been used to co-immobilize multiple enzymes for cascade reactions, such as in the synthesis of (S)-mandelic acid. researchgate.net
For the resolution of (R,S)-2-chloromandelic acid using lipase AK, immobilization of the lipase would be a critical step for industrial application. nih.gov Once immobilized, the biocatalyst can be used in packed-bed reactors or stirred-tank reactors designed for continuous operation. The design of the reactor must account for factors like mass transfer limitations, pressure drop, and fluid dynamics to ensure optimal performance. nih.gov For example, hydrodynamic cavitation reactors have been explored for the continuous production of other methyl esters and represent an advanced reactor design that could potentially be adapted for this synthesis. nih.gov
Elucidation of Enzymatic Catalysis Mechanisms Related to this compound Transformations
Understanding the catalytic mechanism of the enzymes involved is fundamental for their effective application and engineering. The transformations relevant to this compound synthesis are primarily catalyzed by lipases, esterases, and nitrilases, each with a distinct mechanism.
The enantioselective transesterification of (R,S)-2-chloromandelic acid catalyzed by lipase AK has been modeled based on a Ping-Pong Bi-Bi mechanism. nih.gov In this mechanism, the enzyme first reacts with the acyl donor (e.g., vinyl acetate) to form an acyl-enzyme intermediate, releasing the first product (acetaldehyde). The acyl-enzyme intermediate then reacts with one of the enantiomers of 2-chloromandelic acid (the second substrate) to form the ester product, regenerating the free enzyme. nih.gov
For nitrilases, which convert 2-chloromandelonitrile to 2-chloromandelic acid, the mechanism involves a catalytic triad (B1167595) of cysteine, glutamate, and lysine (B10760008) residues in the active site. almacgroup.comwikipedia.org The key steps are:
Nucleophilic attack by the thiol group of the catalytic cysteine on the nitrile carbon, forming a thioimidate intermediate. almacgroup.comwikipedia.org
Hydrolysis of the thioimidate to an acyl-enzyme intermediate, with the release of ammonia. almacgroup.comwikipedia.org
A final hydrolysis step releases the carboxylic acid product and regenerates the active enzyme. almacgroup.comwikipedia.org
Esterases, like the engineered BioH, typically function via a mechanism common to serine hydrolases, involving a catalytic triad (e.g., Ser-His-Asp). nih.govwou.edu The reaction proceeds through the formation of a covalent acyl-enzyme intermediate at the active site serine, which is subsequently hydrolyzed by water to release the carboxylic acid product and regenerate the enzyme. The enantioselectivity is determined by the differential binding affinity and orientation of the R- and S-enantiomers within the enzyme's active site pocket. nih.gov
Chiral Resolution and Enantiomeric Separation Techniques for 2 Chloromandelic Acid Methyl Ester
Diastereomeric Salt Crystallization for Enantiomeric Purity Enhancement.researchgate.netmdpi.com
Diastereomeric salt crystallization is a classical yet widely used method for resolving racemic mixtures. acs.org This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can then be separated by crystallization. acs.org
Selection and Design of Chiral Resolving Agents
The choice of a suitable chiral resolving agent is crucial for the successful separation of enantiomers. For acidic compounds like 2-chloromandelic acid, chiral bases are commonly employed as resolving agents. Studies have investigated the use of various chiral amines for the resolution of chloromandelic acid derivatives. For instance, (R)-(+)-N-benzyl-1-phenylethylamine has been used to resolve 2-chloromandelic acid, allowing for the growth and structural determination of the less soluble diastereomeric salt. researchgate.net
Another approach involves the "Dutch resolution" method, where a combination of a resolving agent and a nucleation inhibitor, which is often a structurally similar chiral compound, is used. nih.gov For the resolution of racemic o-chloromandelic acid, (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine (B44156) was used as the resolving agent, while (S)-2-hydroxyl-3-(o-nitrophenoxy) propylamine acted as a nucleation inhibitor. nih.gov This method yielded (R)-o-chloromandelic acid with a high yield and enantiomeric excess. nih.gov
A patent describes the use of chiral amino alcohols as resolving agents for o-chloromandelic acid, achieving a single-configuration product with an enantiomeric excess greater than 99%. google.com The selection of the chiral resolving agent is often based on factors such as the ability to form well-defined crystalline salts, significant solubility differences between the diastereomeric salts, and the commercial availability and cost of the agent.
Optimization of Crystallization Conditions for Efficient Separation
The efficiency of diastereomeric salt crystallization is highly dependent on the optimization of various experimental conditions. Key parameters that are often fine-tuned include the solvent, temperature, and the molar ratio of the racemic compound to the resolving agent.
A Chinese patent details a method for the resolution of 2-chloromandelic acid where the molar ratio of racemic o-chloromandelic acid to the chiral resolving agents is a critical factor. google.com The reaction temperature is preferably maintained between 30°C and 100°C, and the organic solvent can be an alcohol, acetone, or ethyl acetate (B1210297). google.com The process involves reacting the components for 1 to 8 hours, followed by standing at room temperature to allow for the crystallization of one of the diastereomeric salts. google.com
The cooling rate and the final temperature of crystallization can also significantly impact the yield and purity of the desired enantiomer. acs.org Population balance modeling can be employed to simulate and optimize these parameters to achieve a robust and efficient separation process. acs.orgrsc.org
Structural Analysis of Diastereomeric Salts and Intermolecular Interactions.researchgate.net
Understanding the three-dimensional structure of diastereomeric salts provides valuable insights into the mechanism of chiral recognition at the molecular level. X-ray crystallography is a powerful tool for determining the crystal structures of these salts and analyzing the intermolecular interactions that govern their differential solubility. nih.gov
In the case of diastereomeric salts of chloromandelic acid and phenylethylamine, structural analysis has revealed the importance of weak intermolecular interactions, such as CH/π interactions and van der Waals forces, in chiral recognition, especially when the hydrogen bonding patterns are similar. nih.gov For the diastereomeric salt formed between 2-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine, a one-dimensional double-chain hydrogen-bonding network and a "lock-and-key" supramolecular packing mode were observed. researchgate.net This intricate packing, facilitated by hydrophobic layers with corrugated surfaces fitting into each other's grooves, contributes to the compact packing and lower solubility of one diastereomer. researchgate.net
Chromatographic Enantioseparation of 2-Chloromandelic Acid Methyl Ester
Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully employed for the enantioseparation of 2-chloromandelic acid and its derivatives.
Development and Application of Chiral Stationary Phases.nih.gov
The core of chromatographic enantioseparation lies in the use of chiral stationary phases (CSPs). These phases create a chiral environment where the two enantiomers of an analyte can interact differently, leading to different retention times and thus separation.
For the HPLC separation of mandelic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown high efficacy. nih.gov A study utilizing a CHIRALPAK® IC column, which is a cellulose-based CSP, demonstrated baseline resolution for several mandelic acid derivatives. nih.gov However, the enantioselectivity for 2-chloromandelic acid on this particular CSP was found to be low. nih.gov Another approach involves using chiral mobile phase additives. Substituted β-cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have been used as chiral selectors in the mobile phase for the HPLC enantioseparation of various mandelic acid derivatives, although successful separation of 2-chloromandelic acid was not achieved under the tested conditions. nih.gov
Molecularly imprinted polymers (MIPs) have also been developed as CSPs for the chiral resolution of 2-chloromandelic acid. researchgate.netscielo.br In one study, a MIP was prepared using racemic 2-chloromandelic acid as the template and (S)-acryloyl-1-naphthylethylamine as the chiral functional monomer, resulting in a separation factor of 1.36 for the enantiomers of 2-chloromandelic acid. researchgate.net
Optimization of Gas Chromatography (GC) Methods for Enantiomeric Excess Determination.sci-hub.se
Gas chromatography is a highly sensitive and efficient technique for determining the enantiomeric excess (ee) of volatile chiral compounds. sci-hub.se For GC analysis, non-volatile compounds like 2-chloromandelic acid need to be derivatized to their more volatile ester forms, such as the methyl ester.
Cyclodextrin-based CSPs are widely used in GC for chiral separations. mdpi.com A study on various mandelic acid derivatives, including this compound, utilized a stationary phase containing octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin. mdpi.comnih.gov This CSP demonstrated efficient chiral separation for a range of ring-substituted mandelic acid methyl esters. mdpi.comnih.gov The free hydroxyl group of the mandelic acid esters was found to be crucial for good chiral recognition, likely through hydrogen bond interactions with the CSP. nih.gov
The operating conditions of the GC system, such as temperature and carrier gas flow rate, are optimized to achieve the best resolution and shortest analysis time. mdpi.com The elution order of the enantiomers can sometimes be reversed by changing the type of cyclodextrin (B1172386) selector (e.g., α-CD vs. β-CD or γ-CD) or by derivatizing the analyte, which can be advantageous in analyses where one enantiomer is in large excess. mdpi.com
Table of Chromatographic Separation Data for Mandelic Acid Derivatives
| Compound | Chiral Stationary Phase/Method | Mobile Phase/Conditions | Separation Factor (α) / Resolution (Rs) | Reference |
| Mandelic Acid Derivatives | CHIRALPAK® IC | n-hexane/isopropanol (B130326) or ethanol (B145695) with 0.1% TFA | Rs = 2.21 (Mandelic Acid), Rs = 2.14 (4-methoxymandelic acid), Rs = 3.70 (3,4,5-trismethoxymandelic acid) | nih.gov |
| Mandelic Acid Derivatives | HP-β-CD as mobile phase additive (HPLC) | 0.10 mol L-1 phosphate (B84403) buffer (pH 2.68)/acetonitrile | Successful for some derivatives, not for 2-chloromandelic acid | nih.gov |
| 2-Chloromandelic Acid | Molecularly Imprinted Polymer (MIP) | Not specified | α = 1.36 | researchgate.net |
| Mandelic Acid Methyl Ester | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin (GC) | Helium carrier gas, 100°C | α = 1.24 | mdpi.comnih.gov |
| This compound | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin (GC) | Helium carrier gas | α = 1.12 - 1.16 | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Chiral Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for determining the enantiomeric purity of chiral compounds like this compound. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and allowing for precise quantification of their ratio, typically expressed as enantiomeric excess (ee).
The separation of the closely related parent compound, 2-chloromandelic acid, has been investigated using polysaccharide-based CSPs. nih.gov In one study, a CHIRALPAK® IC column, which features a cellulose derivative as the chiral selector, was used. nih.gov The detection for 2-chloromandelic acid was set at a wavelength of 210 nm. nih.gov The mobile phase consisted of n-hexane as the primary solvent, with isopropanol or ethanol as a polarity modifier, and a small amount of trifluoroacetic acid (TFA) (0.1%) as an additive to improve peak shape for the acidic compound. nih.gov Researchers noted that decreasing the alcohol content in the mobile phase led to increased retention and resolution of the enantiomers. nih.gov While baseline resolution was achieved for other mandelic acid derivatives on this column, the enantioselectivity for 2-chloromandelic acid was reported to be low under the tested conditions. nih.gov
Optimizing chiral separations on HPLC often involves systematically adjusting the mobile phase composition, flow rate, and temperature. For complex separations, reducing the flow rate can enhance efficiency and resolution, as many CSPs suffer from high resistance to mass transfer. sigmaaldrich.com The selection of the CSP is paramount, with polysaccharide-based columns (e.g., derivatives of cellulose and amylose) being widely applicable for a broad range of chiral compounds, including esters and carboxylic acids. nih.govymc.eu
Table 1: Example HPLC Conditions for Chiral Analysis of 2-Chloromandelic Acid This data is based on the analysis of the parent acid, which provides a strong starting point for method development for its methyl ester.
| Parameter | Value nih.gov |
|---|
Kinetic Resolution Methodologies in Liquid and Solid Phases
Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemate. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster to form a new product, while the other remains largely unreacted. The resolution can be performed in a homogeneous liquid phase or a heterogeneous system involving a solid phase.
Liquid-Phase Methodologies
Enzymatic kinetic resolution in organic solvents is a prominent liquid-phase technique. Lipases are frequently employed due to their stereoselectivity, mild reaction conditions, and broad substrate scope. almacgroup.com A detailed study on the kinetic resolution of racemic 2-chloromandelic acid was performed using Lipase (B570770) AK in an organic solvent. nih.gov The process involved an irreversible transesterification reaction where vinyl acetate served as the acyl donor. nih.gov By optimizing parameters such as the choice of organic solvent, temperature, water content, and substrate ratio, researchers achieved excellent results. nih.gov Under the optimal conditions, the reaction yielded a high conversion of the (R)-enantiomer (≥98.85%) and left the unreacted (S)-enantiomer with a high enantiomeric excess (ee) of ≥98.15%. nih.gov This demonstrates the efficacy of liquid-phase enzymatic resolution for this class of compounds. nih.gov Other lipases, such as those from Pseudomonas fluorescens and Pseudomonas cepacia, have also proven effective in resolving various aromatic esters through hydrolysis or transesterification. almacgroup.comd-nb.info
Beyond enzymatic methods, chemical catalysts can also be used in the liquid phase. Chiral lanthanide complexes, for instance, have been shown to promote kinetic resolution through the metal-catalyzed alcoholysis of chiral esters. nih.gov
Solid-Phase Methodologies
Solid-phase kinetic resolution offers significant advantages, most notably the ease of separating the catalyst from the reaction mixture, which facilitates catalyst recycling and product purification. A common approach is the use of immobilized enzymes. Lipases can be immobilized on solid supports, rendering them insoluble in the reaction medium while retaining their catalytic activity. d-nb.info For example, Novozyme 435, which is an immobilized form of lipase B from Candida antarctica (CALB), is a widely used and robust biocatalyst for the kinetic resolution of various chiral alcohols and esters in organic solvents. d-nb.inforesearchgate.net
Another solid-phase strategy involves the use of polymer-supported resolving agents. In one such method, an optically pure resolving agent like (R)-mandelic acid is attached to a polymer backbone such as Poly(ethylene glycol) (PEG). nih.gov When this PEGylated resolving agent is mixed with a racemic substrate (e.g., an amino acid methyl ester) in a suitable solvent, it selectively forms a diastereomeric salt with one of the enantiomers. nih.gov This complex can then be induced to precipitate or crystallize out of the solution (phase transition from liquid to solid), allowing for simple separation by filtration. nih.gov This technique effectively combines resolution and separation into a single streamlined process.
Table 2: Research Findings on Enzymatic Kinetic Resolution of (R,S)-2-Chloromandelic Acid
| Parameter | Finding nih.gov |
|---|
Advanced Analytical Methodologies in the Study of 2 Chloromandelic Acid Methyl Ester Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules, including the stereochemical assignment of chiral centers. For 2-Chloromandelic Acid Methyl Ester, both ¹H and ¹³C NMR are utilized to confirm the compound's structure and to differentiate between its enantiomers, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
When a racemic mixture of this compound is reacted with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of enantiomeric ratios and the assignment of absolute configuration. For instance, the use of chiral agents like (R)- or (S)-α-methoxyphenylacetic acid (MPA) can lead to the formation of diastereomeric esters with distinguishable proton signals. researchgate.net Similarly, chiral solvating agents can induce temporary and differing magnetic environments for each enantiomer, resulting in separate signals in the NMR spectrum. rsc.org
The products of synthesis, including racemic methyl 2-chloromandelate, are often confirmed using NMR spectroscopy. google.com The analysis of complex mixtures containing isomers can be enhanced by advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of atoms. sapub.org
Table 1: Representative ¹H NMR Data for a Chiral Derivatizing Agent Complex
| Proton | Chemical Shift (ppm) of Diastereomer 1 | Chemical Shift (ppm) of Diastereomer 2 | Δδ (ppm) |
| Methine (CH-OH) | 5.15 | 5.12 | 0.03 |
| Methoxy (OCH₃) | 3.78 | 3.81 | -0.03 |
| Aromatic Protons | 7.30-7.50 | 7.32-7.53 | ~0.02-0.03 |
Note: This table is illustrative and based on typical shifts observed for diastereomeric esters. Actual values depend on the specific CDA and solvent used.
Gas Chromatography (GC) for Quantitative Enantiomeric Excess Determination
Gas Chromatography (GC) is a widely used technique for separating and quantifying the enantiomers of volatile compounds like this compound. This is typically achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs, often based on cyclodextrin (B1172386) derivatives, interact differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netgcms.cz
The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. For instance, a method for determining racemic 2-chloromandelic acid ester has been established using a specific GC column and conditions. google.com The choice of the CSP is critical, with various cyclodextrin-based columns like α-DEX™, γ-DEX™, and Chirasil-Dex being employed for the separation of mandelic acid derivatives and other chiral compounds. sigmaaldrich.comnih.govsci-hub.se The separation efficiency can be influenced by factors such as the type of cyclodextrin, the derivatization of the analyte, and the GC oven temperature. nih.govmdpi.com
Table 2: Example GC Parameters for Enantiomeric Separation of this compound
| Parameter | Value |
| Column | HP-FFAP (30 m x 0.53 mm) google.com |
| Carrier Gas | Helium google.com |
| Column Head Pressure | 6 psi google.com |
| Oven Program | 100°C (5 min), then 20°C/min to 220°C (10 min) google.com |
| Detector | Flame Ionization Detector (FID) at 220°C google.com |
| Retention Time | ~15.31 min for methyl 2-chloromandelate google.com |
The enantiomeric excess can be calculated using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of chiral compounds, offering high resolution and sensitivity. For non-volatile or thermally labile compounds, HPLC is often preferred over GC. The separation of this compound enantiomers is typically performed using a chiral stationary phase (CSP). researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral separations, including mandelic acid derivatives. nih.govymc.eu The choice of mobile phase, which can be a normal-phase (e.g., n-hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, plays a crucial role in achieving optimal separation. nih.govsigmaaldrich.com Additives like trifluoroacetic acid (TFA) are often used to improve peak shape for acidic compounds. nih.gov
HPLC is not only used for determining enantiomeric purity but also for impurity profiling, ensuring the absence of other related substances that could affect the quality and efficacy of the final product. The detection is commonly performed using a UV detector at a wavelength where the compound absorbs strongly, such as 210 nm for 2-chloromandelic acid. nih.gov
Table 3: HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives
| Parameter | Value |
| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | n-hexane/isopropanol (B130326)/TFA nih.gov |
| Flow Rate | 0.4–1.2 ml/min nih.gov |
| Detection | UV at 210 nm (for 2-chloromandelic acid) nih.gov |
| Injection Volume | 10 µl nih.gov |
Integration of Mass Spectrometry (MS) in Chiral Analysis
The coupling of chromatographic techniques like GC and HPLC with Mass Spectrometry (MS) provides an unparalleled level of analytical power, combining separation with highly sensitive and specific detection. nih.govmdpi.com This hyphenated technique, often referred to as GC-MS or HPLC-MS, is invaluable for the structural confirmation of separated enantiomers and the identification of unknown impurities.
In the context of this compound analysis, after the enantiomers are separated by the chiral column, they enter the mass spectrometer. The instrument ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides a mass spectrum for each enantiomer, which serves as a molecular fingerprint, confirming its identity. Tandem mass spectrometry (MS/MS) can be used for even greater specificity by fragmenting the initial ions and analyzing the resulting fragment ions, which can help in the structural elucidation of metabolites or degradation products. nih.govnih.gov
While standard MS cannot differentiate between enantiomers on its own, its combination with a chiral separation technique allows for the individual analysis of each stereoisomer. This is particularly useful in complex matrices, such as in biological samples for metabolism studies or in environmental analysis. sci-hub.seresearchgate.net
Structure Chiral Selectivity Relationship Studies of 2 Chloromandelic Acid Methyl Ester and Its Derivatives
Impact of Aromatic Substituent Position on Chiral Discrimination
The position of a substituent on the aromatic ring of mandelic acid derivatives significantly influences their chiral recognition. mdpi.com Studies comparing the chiral selectivity of chloro-substituted mandelic acid methyl esters have revealed distinct differences based on the ortho, meta, or para position of the chlorine atom.
In gas chromatography using permethylated cyclodextrin (B1172386) selectors, the position of the chlorine atom on the phenyl ring of mandelic acid methyl ester has a profound effect on chiral selectivity. mdpi.com For instance, on an α-cyclodextrin (α-CD) selector, the meta-substituted isomer, 3-chloromandelic acid methyl ester, achieved a chiral selectivity value of 1.027, while the ortho-substituted isomer, 2-chloromandelic acid methyl ester, showed no chiral recognition. mdpi.com A similar trend was observed on a β-cyclodextrin (β-CD) selector, where the meta-isomer exhibited a selectivity of 1.141, and again, the ortho-isomer was not resolved. mdpi.com This lack of separation for the 2-chloro isomer is likely due to steric hindrance, where the ortho-positioned chlorine atom prevents the molecule from effectively immersing into the cavities of the α-CD and β-CD selectors. mdpi.com
However, the situation is different on a γ-cyclodextrin (γ-CD) selector. On a TBDMSDAGCD (octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin) stationary phase, the this compound showed a lower chiral selectivity (in the range of 1.12–1.16) compared to the unsubstituted mandelic acid methyl ester (α = 1.24). mdpi.com In contrast, the meta-chloro-substituted derivative demonstrated an excellent selectivity of 1.27, which is even higher than that of the unsubstituted ester. mdpi.com This suggests that while steric effects from the ortho-substituent can be detrimental, a substituent at the meta position can enhance chiral recognition, possibly by optimizing interactions with the chiral selector. mdpi.commdpi.com
The following table summarizes the chiral selectivity (α) of chloro-substituted mandelic acid methyl esters on different cyclodextrin-based chiral stationary phases.
Table 1: Chiral Selectivity (α) of Chloro-Substituted Mandelic Acid Methyl Esters on Various Cyclodextrin Selectors
| Compound | Abbreviation | α-CD Selector | β-CD Selector | γ-CD Selector |
|---|---|---|---|---|
| This compound | 2Cl/Me/OH | No Selectivity | No Selectivity | 1.12-1.16* |
| 3-Chloromandelic Acid Methyl Ester | 3Cl/Me/OH | 1.027 | 1.141 | 1.27* |
| 4-Chloromandelic Acid Methyl Ester | 4Cl/Me/OH | N/A | N/A | N/A |
*Data obtained on a TBDMSDAGCD stationary phase. mdpi.commdpi.com
Analysis of Stereochemical Influence on Chromatographic Chiral Recognition
The stereochemical arrangement of a molecule is fundamental to its interaction with a chiral stationary phase (CSP). For successful chiral recognition to occur, a transient diastereomeric complex must be formed between the analyte and the CSP, and the stability of these complexes must differ for the two enantiomers. core.ac.uk This is often described by the three-point interaction model, which posits that one enantiomer interacts with the CSP at three points, while the other can only interact at two, leading to a difference in interaction energy and thus, separation. mdpi.comnih.gov
In the case of this compound, the key functional groups involved in chiral recognition are the hydroxyl group, the ester group, and the phenyl ring. The spatial orientation of these groups relative to the chiral center dictates how effectively they can interact with the complementary sites on the CSP. The presence of the chlorine atom at the ortho position introduces significant steric bulk near the chiral center. mdpi.com This can hinder the ideal alignment of the molecule within the chiral selector's cavity or with its interaction sites, thereby reducing the stability of the diastereomeric complex and leading to poor or no chiral separation, as seen with α- and β-cyclodextrin selectors. mdpi.com
Furthermore, the electronic effects of the chlorine substituent can also play a role. The electron-withdrawing nature of chlorine can influence the hydrogen-bonding ability of the nearby hydroxyl group, which is often a critical interaction point for chiral recognition. mdpi.comnih.gov It is possible that the shielding effect of the chlorine substituent in the ortho position could decrease the H-bond donor ability of the hydroxyl group. mdpi.com
The choice of the chiral stationary phase is also crucial. The successful, albeit lower, separation of this compound on a γ-cyclodextrin-based phase, compared to the smaller α- and β-cyclodextrins, suggests that the larger cavity of the γ-CD can better accommodate the steric bulk of the ortho-substituent, allowing for the necessary interactions for chiral discrimination to take place. mdpi.commdpi.com
Mechanistic Insights into Chiral Recognition Processes in Separation Science
The process of chiral recognition in chromatographic separations is a complex interplay of various intermolecular forces. mdpi.comnih.gov For mandelic acid derivatives like this compound, these interactions primarily include hydrogen bonding, dipole-dipole interactions, steric effects, and inclusion complexation. mdpi.commdpi.com
Hydrogen Bonding: The hydroxyl group of this compound is a key hydrogen bond donor. mdpi.com The ability of this group to form hydrogen bonds with acceptor sites on the chiral stationary phase is often a dominant factor in chiral recognition. mdpi.com The strength and geometry of this hydrogen bond can be influenced by the presence and position of other substituents on the molecule. mdpi.com
Inclusion Complexation: With cyclodextrin-based CSPs, the formation of an inclusion complex, where the aromatic ring of the analyte enters the hydrophobic cavity of the cyclodextrin, is a significant part of the recognition mechanism. mdpi.com The fit of the analyte within the cavity is crucial. As discussed, the ortho-chlorine atom in this compound can sterically hinder this inclusion in smaller cyclodextrins, thereby impeding chiral recognition. mdpi.com
Steric Repulsion: As demonstrated by the poor separation of this compound on certain CSPs, steric repulsion between the analyte and the selector can prevent the formation of a stable complex. mdpi.com This highlights the importance of a good geometric fit between the enantiomer and the chiral selector for effective discrimination. core.ac.uknih.gov
Advanced Theoretical and Computational Studies Applied to 2 Chloromandelic Acid Methyl Ester Chemistry
Molecular Modeling and Docking Simulations for Biocatalyst Design and Substrate Specificity Prediction
Molecular modeling and docking simulations are powerful computational tools used to predict how a substrate, such as 2-Chloromandelic Acid Methyl Ester, binds within the active site of an enzyme. This knowledge is crucial for designing new biocatalysts or engineering existing ones to improve their activity and, most importantly, their stereoselectivity.
Research has focused on rationally designing esterases to enhance the production of specific enantiomers of chloromandelic acid and its esters. In one such study, an esterase, BioH, was engineered to improve its selectivity towards methyl (S)-o-chloromandelate. nih.gov Initial docking studies revealed the binding modes of both the (S)- and (R)-enantiomers in the enzyme's active site. Based on these models, which highlighted differences in steric and electronic interactions, key amino acid residues were identified for mutation. nih.gov Through iterative rounds of point mutations, the enantioselectivity (E-value) of the esterase BioH was dramatically improved from 3.3 in the wild type to 73.4 in the final L123V/L181A/L207F triple mutant. nih.gov
Similarly, another study focused on redesigning the esterase E2 for the efficient synthesis of (R)-o-chloromandelic acid. acs.org Homology modeling was first used to build a three-dimensional structure of the enzyme. Molecular docking experiments were then performed to simulate the binding of methyl (R,S)-o-chloromandelate within the active site. These simulations provided insight into the factors controlling the enzyme's low intrinsic enantioselectivity. A semi-rational design strategy involving site-saturation mutagenesis at key positions led to the A150F/I228A mutant, which exhibited a significantly increased R-enantioselectivity (E = 75.5). acs.org
Molecular dynamics (MD) simulations further elucidated the source of this improvement. The simulations revealed that the introduction of a phenylalanine residue at position 150 (A150F) created a favorable π-π stacking interaction with the benzene (B151609) ring of the (R)-enantiomer, stabilizing its binding in a productive conformation for catalysis. acs.org This specific interaction was absent for the (S)-enantiomer, explaining the enhanced selectivity. These examples underscore how molecular modeling is a cornerstone of modern biocatalyst design, enabling the targeted engineering of enzymes with desired specificities. nih.govacs.org
Table 1: Improvement of Esterase Enantioselectivity via Protein Engineering This interactive table summarizes the results of rational design on two different esterases to improve enantioselectivity towards opposite enantiomers of o-chloromandelate derivatives.
| Original Enzyme | Target Product | Mutations | Wild Type E-Value | Mutant E-Value | Key Computational Insight | Reference |
|---|---|---|---|---|---|---|
| Esterase BioH | Methyl (S)-o-chloromandelate | L123V/L181A/L207F | 3.3 | 73.4 | Tuning of steric and electronic interactions based on docking. | nih.gov |
| Esterase E2 | (R)-o-chloromandelic acid | A150F/I228A | Low (not specified) | 75.5 | MD simulation revealed stabilizing π-π interaction for the (R)-enantiomer. | acs.org |
Computational Chemistry for Reaction Pathway Analysis and Transition State Elucidation
The catalytic cycle of lipases and esterases for the hydrolysis of esters like this compound follows a well-established two-step reaction pathway involving a covalent acyl-enzyme intermediate. This process is orchestrated by a catalytic triad (B1167595), typically composed of Serine, Histidine, and Aspartic or Glutamic acid, located within the enzyme's active site. sdu.edu.cn
The reaction mechanism proceeds as follows:
Acylation: The serine residue, activated by the histidine-aspartate charge-relay network, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. sdu.edu.cn This leads to the formation of a high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from the protein backbone in a region known as the oxyanion hole. sabanciuniv.edu The intermediate then collapses, releasing the alcohol moiety (methanol) and forming a covalent acyl-enzyme complex.
Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product (2-chloromandelic acid) and regenerate the free enzyme. sabanciuniv.edu
Kinetically, this process is often described by a Ping-Pong bi-bi mechanism, a model that has been successfully applied to the lipase-catalyzed transesterification of (R,S)-2-chloromandelic acid. u-tokyo.ac.jp
Quantum Chemical Calculations for Stereoselectivity Predictions in Catalytic Reactions
The ability of an enzyme to distinguish between two enantiomers of a chiral substrate, known as stereoselectivity, is fundamentally a kinetic phenomenon. It arises from the difference in the activation free energies (ΔΔG‡) for the conversion of each enantiomer into the product. The enantiomer that reacts faster does so because the transition state on its reaction pathway is lower in energy. sdu.edu.cn
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are a primary theoretical tool for predicting stereoselectivity. u-tokyo.ac.jp By building a model of the enzyme's active site and calculating the precise energies of the transition states for both the (R)- and (S)-substrates, the theoretical enantiomeric excess (ee) or E-value can be predicted. These calculations can pinpoint the specific electronic and steric factors that stabilize one transition state over the other. nih.govu-tokyo.ac.jp
While specific QM studies on this compound are not prevalent in the literature, molecular dynamics (MD) simulations offer a powerful and complementary computational approach to predict and rationalize stereoselectivity. MD simulations provide a dynamic picture of how each enantiomer fits and moves within the catalytic pocket, revealing the structural basis for selective catalysis. sdu.edu.cn
As discussed previously, the enhanced R-selectivity of the engineered E2 esterase was explained by MD simulations, which identified a stabilizing π-π interaction between the F150 residue and the (R)-enantiomer of the chloromandelate substrate. acs.org In another example, the improved S-selectivity of the engineered BioH esterase was also rationalized using MD simulations, which showed how mutations L123V, L181A, and L207F reshaped the active site. The modified cavity created significant steric hindrance for the R-enantiomer, preventing it from adopting a catalytically productive pose, while favorably accommodating the S-enantiomer. nih.gov These computational findings demonstrate that selectivity is often governed by steric complementarity between the substrate and the enzyme's binding pocket, a factor that can be effectively modeled and predicted to guide further protein engineering efforts. nih.govsdu.edu.cn
Future Research Directions and Industrial Relevance of 2 Chloromandelic Acid Methyl Ester
Development of More Efficient and Sustainable Synthetic Routes to 2-Chloromandelic Acid Methyl Ester
The pursuit of green and economically viable synthetic methods is a central theme in modern chemistry. For this compound, research is focused on moving away from traditional chemical syntheses that often involve harsh conditions and hazardous reagents.
One established, yet less sustainable, method involves a multi-step reaction starting from methyl 2-(2-chlorophenyl)-2-hydroxyacetate. chemicalbook.com This process can utilize reagents like chromium(VI) oxide and sulfuric acid, which pose environmental and safety concerns. chemicalbook.com
Future strategies are increasingly looking towards biocatalytic and chemoenzymatic processes which offer milder reaction conditions and higher selectivity. researchgate.net These methods reduce waste and energy consumption, aligning with the principles of green chemistry. rsc.org For instance, the use of phosgene (B1210022) in the preparation of related 2-chloropropionic acid esters highlights a class of reagents that sustainable routes aim to replace. google.com The development of solvent-free or aqueous-based reaction systems is also a key area of investigation to minimize the environmental footprint of the synthesis.
Table 1: Comparison of Synthetic Routes for Chloro-substituted Esters
| Route | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |
| Chemical Synthesis | Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | Chromium(VI) oxide, sulfuric acid | 0 - 20 °C, 8 hours | Established method | Use of toxic heavy metals, harsh acidic conditions |
| Chemoenzymatic | Methyl 2-(2-chlorophenyl)-2-oxoacetate | Bacillus subtilis glucose dehydrogenase, Candida glabrata keto ester reductase, D-glucose | pH 6, 25 °C, 12 hours | High enantioselectivity, mild conditions | Requires specific enzymes, potential for microbial contamination |
| Halogenation | Alkyl lactates | Phosgene, pyridine | < 60 °C | High purity of optically active products | Use of highly toxic phosgene |
This table provides a generalized comparison of synthetic strategies that could be applied or adapted for this compound production.
Discovery and Engineering of Novel Biocatalysts with Enhanced Performance
Biocatalysis represents a frontier in the sustainable synthesis of chiral compounds like this compound. The use of enzymes offers high stereoselectivity, often yielding the desired enantiomer with high purity, which is crucial for pharmaceutical applications. nih.gov
Current research has identified several enzymes capable of catalyzing the synthesis. For example, lipases such as Lipase (B570770) AK have been used for the enantioselective resolution of (R,S)-2-chloromandelic acid through transesterification. nih.gov Additionally, a combination of Bacillus subtilis glucose dehydrogenase and a keto ester reductase from Candida glabrata has been successfully employed for the asymmetric reduction of the corresponding ketoester to produce the desired (R)-2-chloromandelic acid methyl ester. chemicalbook.comresearchgate.net
Future research is directed at:
Discovery of Novel Enzymes: Screening of diverse microbial sources to identify new biocatalysts with superior activity, stability, and selectivity.
Enzyme Engineering: Utilizing techniques like directed evolution and site-directed mutagenesis to enhance the performance of existing enzymes. This can lead to biocatalysts with higher turnover rates, better tolerance to industrial process conditions (e.g., temperature, solvents), and improved enantioselectivity.
Whole-Cell Biocatalysis: Employing whole microbial cells which can simplify the process by providing in-situ cofactor regeneration, thus eliminating the need for expensive additives. researchgate.net This approach can lead to more cost-effective and scalable industrial applications. researchgate.net
Table 2: Biocatalysts in the Synthesis of Chiral Chloromandelic Acid and its Esters
| Biocatalyst | Enzyme Type | Reaction | Substrate | Key Finding |
| Lipase AK | Lipase | Kinetic Resolution via Transesterification | (R,S)-2-chloromandelic acid | High conversion of (R)-2-ClMA (≥98.85%) and high enantiomeric excess of the remaining substrate (ees, ≥98.15%) can be achieved under optimized conditions. nih.gov |
| Candida glabrata Reductase & Bacillus subtilis GDH | Keto Ester Reductase & Dehydrogenase | Asymmetric Reduction | Methyl 2-(2-chlorophenyl)-2-oxoacetate | Efficient synthesis of (R)‐2‐chloromandelic acid methyl ester with cofactor recycling. chemicalbook.comresearchgate.net |
Expansion of Applications for this compound Beyond Current Pharmaceutical Intermediates
While the primary application of this compound is as a precursor to clopidogrel, its chemical structure makes it a versatile building block for other complex molecules. scbt.com Research into expanding its applications is an active area.
New avenues include the synthesis of other biologically important heterocycles. For example, derivatives of this compound can be used in the synthesis of spirocyclopropanated analogues of Tadalafil, a drug used to treat erectile dysfunction. uni-goettingen.de This demonstrates its potential in creating novel scaffolds for drug discovery.
Furthermore, its derivatives are being explored in the synthesis of:
Tetrahydroquinazolinones: These compounds are known to possess a wide range of biological activities. uni-goettingen.de
Biaryl-derivatives of Oxazolines: These can be synthesized via Suzuki coupling reactions, opening pathways to new classes of compounds with potential applications in materials science and catalysis. uni-goettingen.de
Chiral Ligands: The chiral nature of this compound makes it a candidate for the development of new ligands for asymmetric catalysis.
The ability to use this compound in gas chromatography for the chiral separation of various mandelic acid derivatives also suggests its utility in analytical applications. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Reaction Optimization and Biocatalyst Design for this compound Synthesis
Reaction Optimization: Machine learning algorithms can analyze vast datasets from chemical reactions to predict optimal reaction conditions (e.g., temperature, solvent, catalyst loading) for the synthesis of this compound. researchgate.net This can significantly reduce the time and resources spent on experimental optimization. nih.gov
Predictive Synthesis Planning: AI-driven tools can propose novel and efficient synthetic routes that may not be immediately obvious to human chemists. nih.gov These programs can analyze millions of known reactions to devise pathways that are more sustainable or cost-effective. digitellinc.com
Biocatalyst Design: AI can be used to model enzyme structures and predict how specific mutations will affect their function. This can accelerate the engineering of novel biocatalysts with enhanced properties for the synthesis of this compound, moving beyond traditional screening methods.
Modular Chemical Language Models (mCLM): Recent developments in AI, such as mCLMs, aim to teach computers to understand the relationship between molecular structures and their functions. illinois.edu This could enable the design of molecules like this compound with specific desired properties and suggest automatable synthetic pathways. illinois.edu
While the direct application of AI to the synthesis of this specific ester is still an emerging field, the general advancements in AI for chemical synthesis promise a future where the production and design of such molecules are faster, more predictable, and more efficient. mit.edunih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Chloromandelic Acid Methyl Ester, and what key reaction conditions influence yield?
- Methodological Answer : The esterification of 2-Chloromandelic Acid with methanol under acidic catalysis (e.g., HCl or H₂SO₄) is a common approach. For example, in the synthesis of lanoconazole (an antifungal drug), esterification of 2-Chloromandelic Acid was achieved using methanol and acidic conditions, followed by halogenation and reduction steps . Reaction parameters such as temperature (typically 60–80°C), catalyst concentration, and reaction time must be optimized to avoid side reactions (e.g., hydrolysis or over-esterification). Monitoring via TLC or HPLC is critical to track progress.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H-NMR : Verify the presence of characteristic signals, such as the methyl ester group (~3.6–3.8 ppm) and aromatic protons influenced by the chlorine substituent.
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the ester .
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and absence of free carboxylic acid O-H stretches.
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Methodological Answer : Gas chromatography (GC) or HPLC with UV/Vis detection are standard. For GC, derivatization may not be required due to the compound’s volatility. Use polar capillary columns (e.g., SP™-2560) for resolving enantiomers or structurally similar esters. For HPLC, chiral stationary phases or mobile phases with β-cyclodextrin additives can improve resolution .
Advanced Research Questions
Q. How can enzymatic methods be optimized for asymmetric synthesis of (R)-2-Chloromandelic Acid Methyl Ester?
- Methodological Answer : Glucose dehydrogenase (GDH)-based substrate-coupled systems enable cofactor regeneration for enantioselective synthesis. Rational enzyme design (e.g., DN46-W152G mutant) improves catalytic efficiency toward the target ester. Key parameters include pH (6.5–7.5), temperature (30–37°C), and substrate-to-enzyme ratio. Monitor enantiomeric excess (ee) via chiral HPLC with β-cyclodextrin additives .
Q. Why is enantioseparation of this compound challenging, and what alternative strategies can resolve this?
- Methodological Answer : The compound’s low polarity and weak interaction with chiral selectors (e.g., HP-β-CD or SBE-β-CD) hinder resolution under standard HPLC conditions . Alternative approaches:
- Native β-cyclodextrin in aqueous buffer (pH 2.1) : Adjust mobile phase ionic strength to enhance host-guest interactions.
- Capillary Electrophoresis (CE) : Use sulfated cyclodextrins as chiral selectors with micellar electrokinetic chromatography (MEKC).
- Crystallization-induced resolution : Exploit diastereomeric salt formation with chiral amines.
Q. How do contradictory data arise in GC analyses of methyl esters, and how can they be resolved?
- Methodological Answer : Contradictions often stem from column selectivity or derivatization artifacts. For example:
- Column phase polarity : Nonpolar columns (e.g., DB-5) may co-elute isomers, while polar columns (e.g., SP™-2560) resolve cis/trans or enantiomeric pairs .
- Derivatization : Avoid BF₃/methanol for acid-sensitive esters; instead, use diazomethane for milder methylation .
- Validation : Cross-check with ¹H-NMR or LC-MS to confirm peak assignments.
Q. What experimental design considerations are critical for scaling up this compound synthesis?
- Methodological Answer :
- Reactor type : Use continuous-flow systems for esterification to improve heat/mass transfer and reduce side reactions .
- Purification : Optimize distillation or recrystallization (e.g., using hexane/ethyl acetate mixtures) to achieve >99% purity.
- Safety : Address chlorinated intermediate toxicity by implementing closed-system processing and real-time gas monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
